molecular formula C8H5IN2 B1346120 6-Iodoquinoxaline CAS No. 50998-18-0

6-Iodoquinoxaline

Cat. No. B1346120
CAS RN: 50998-18-0
M. Wt: 256.04 g/mol
InChI Key: NWQDPVJVUFEWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030305B2

Procedure details

A solution of 4-iodo-benzene-1,2-diamine (0.46 g, 1.96 mmol), ethanedial [40% in water] (2.25 mL), acetic acid (1 mL) and ethanol (20 mL) were heated to 100° C. for several hours and then cooled to room temperature. Water was added and the crude product was extracted with ethyl acetate. The product was purified via silica gel column chromatography with hexane:ethyl acetate (1:1) to give 0.323 g (64%) of 6-iodo-quinoxaline.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[CH:10](=O)[CH:11]=O.C(O)(=O)C.C(O)C>O>[I:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[CH:11][CH:10]=[N:9]2

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
IC=1C=C(C(=CC1)N)N
Name
Quantity
2.25 mL
Type
reactant
Smiles
C(C=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The product was purified via silica gel column chromatography with hexane:ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.323 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.